Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1169977-62-1
VCID: VC2987758
InChI: InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-3-5-16(6-4-9)12-14-7-10(13)8-15-12/h7-9H,2-6H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br
Molecular Formula: C12H16BrN3O2
Molecular Weight: 314.18 g/mol

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

CAS No.: 1169977-62-1

Cat. No.: VC2987758

Molecular Formula: C12H16BrN3O2

Molecular Weight: 314.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate - 1169977-62-1

Specification

CAS No. 1169977-62-1
Molecular Formula C12H16BrN3O2
Molecular Weight 314.18 g/mol
IUPAC Name ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Standard InChI InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-3-5-16(6-4-9)12-14-7-10(13)8-15-12/h7-9H,2-6H2,1H3
Standard InChI Key CDNBEUWALNYVAY-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br

Introduction

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring linked to a brominated pyrimidine moiety and an ethyl ester group, contributing to its unique chemical properties and potential biological activities.

Synthesis and Chemical Reactions

Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can be synthesized through various methods, often involving nucleophilic substitution or coupling reactions between piperidine derivatives and brominated pyrimidines. The compound can undergo several types of chemical reactions, including hydrolysis, which may involve refluxing in water with a catalytic amount of acid, and other transformations that allow for the generation of diverse derivatives.

Applications and Research Findings

This compound is of interest in medicinal chemistry due to its potential as a building block for synthesizing pharmacologically active compounds. Its unique structure and reactivity make it valuable for both academic research and industrial applications.

Table: Potential Applications and Related Compounds

Compound NameStructure FeaturesBiological Activity/Use
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylateBrominated pyrimidine, ethyl esterPotential in medicinal chemistry for synthesizing active compounds
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acidSimilar structure without ethyl esterUsed in various chemical syntheses
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylateBrominated pyridine instead of pyrimidineTargeting neurological disorders

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator